2-Amino-5-chloro-2'-fluorobenzophenone
CAS No.: 784-38-3
VCID: VC20753362
Molecular Formula: C13H9ClFNO
Molecular Weight: 249.67 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Amino-5-chloro-2'-fluorobenzophenone is an organic compound belonging to the benzophenone class. Benzophenones are a class of aromatic ketones that have two phenyl rings attached to a carbonyl group. The presence of amino, chloro, and fluoro substituents on the benzophenone scaffold gives this particular molecule unique chemical properties and potential applications, primarily in the realm of pharmaceutical chemistry. The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its structure allows for modification and derivatization, making it a valuable intermediate in drug discovery and development. The strategic placement of the amino, chloro, and fluoro groups influences its reactivity, stability, and interactions with biological targets. SynthesisWhile detailed synthetic procedures are often proprietary, the synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone would generally involve a multi-step process. Key steps could include:
Research Applications and Findings
Safety and HandlingAs with any chemical compound, appropriate safety measures should be taken when handling 2-Amino-5-chloro-2'-fluorobenzophenone. This includes:
|
---|---|
CAS No. | 784-38-3 |
Product Name | 2-Amino-5-chloro-2'-fluorobenzophenone |
Molecular Formula | C13H9ClFNO |
Molecular Weight | 249.67 g/mol |
IUPAC Name | (2-amino-5-chlorophenyl)-(2-fluorophenyl)methanone |
Standard InChI | InChI=1S/C13H9ClFNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2 |
Standard InChIKey | GTGMXPIQRQSORU-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N)F |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N)F |
Synonyms | (2-Amino-5-chlorophenyl)(2-fluorophenyl)methanone; |
PubChem Compound | 69912 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume